molecular formula C14H18O B2534713 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol CAS No. 1824611-82-6

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol

Cat. No.: B2534713
CAS No.: 1824611-82-6
M. Wt: 202.297
InChI Key: QSXZTSVXLUCUEB-UHFFFAOYSA-N
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Description

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol is a chemical compound with the molecular formula C14H18O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the second position

Scientific Research Applications

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of anthracene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

C14H10+4H2C14H18O\text{C}_{14}\text{H}_{10} + 4\text{H}_2 \rightarrow \text{C}_{14}\text{H}_{18}\text{O} C14​H10​+4H2​→C14​H18​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be further hydrogenated to produce fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-one or 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-carboxylic acid.

    Reduction: Formation of fully saturated derivatives like decahydroanthracen-2-ol.

    Substitution: Formation of halogenated derivatives such as 2-chloro-5,6,7,8,8a,9,10,10a-octahydroanthracene.

Mechanism of Action

The mechanism of action of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The compound’s polycyclic structure also enables it to interact with hydrophobic regions of proteins and cell membranes, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenanthrenol: Another polycyclic aromatic compound with a hydroxyl group, but with a different ring structure.

    4b,8-Dimethyl-2-isopropylphenanthrene: A similar compound with additional methyl and isopropyl groups.

Uniqueness

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the second position. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h5-6,9-11,15H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXZTSVXLUCUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3=C(CC2C1)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824611-82-6
Record name 5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol
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